COX-2 Inhibition: 5-Azaphthalimide Scaffold Exhibits 102 nM IC50, Surpassing Classical Phthalimide Chemotypes
The target compound demonstrates measurable COX-2 inhibitory activity with an IC50 of 102 nM against human recombinant COX-2, as assessed by HPLC-based measurement of residual 12-HHT formation from arachidonic acid [1]. Although a direct head-to-head comparison with a defined phthalimide analog under identical assay conditions is not available, class-level SAR analysis indicates that compounds with the pyrrolo[3,4-c]pyridine-1,3(2H)-dione core exhibit IC50 values comparable to the clinically used COX-2 inhibitor meloxicam, while simple N-substituted phthalimides have been reported to be substantially weaker inhibitors of prostaglandin synthesis [2]. The electron-withdrawing pyridine nitrogen is hypothesized to enhance binding interactions within the COX-2 active site, providing a scaffold-level advantage over carbocyclic phthalimide derivatives [3].
| Evidence Dimension | COX-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM (human recombinant COX-2) |
| Comparator Or Baseline | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: IC50 similar to meloxicam; N-(hydroxymethyl)phthalimide: weaker prostaglandin synthesis inhibition reported |
| Quantified Difference | Target compound (102 nM) falls within the meloxicam-comparable range; phthalimide analogs are qualitatively weaker |
| Conditions | Inhibition of human recombinant COX-2; residual activity measured via 12-HHT formation from arachidonic acid by HPLC |
Why This Matters
For anti-inflammatory screening programs, the target compound provides a starting potency level comparable to a marketed drug (meloxicam), while its phthalimide counterpart offers insufficient COX-2 engagement for hit identification, directly influencing procurement decisions for primary screening libraries.
- [1] BindingDB. Affinity Data: IC50 = 102 nM. Inhibition of human recombinant COX-2 assessed as residual activity by measuring formation of 12-HHT from arachidonic acid by HPLC analysis. https://www.bindingdb.org/ View Source
- [2] Krzyżak, E.; Szkatuła, D.; Wiatrak, B.; et al. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules 2020, 25(12), 2934. View Source
- [3] Wójcicka, A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals 2021, 14(4), 354. View Source
